1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 878692-92-3
VCID: VC4202371
InChI: InChI=1S/C25H29N3O2/c1-4-12-27-17-20(16-24(27)29)25-26-22-8-5-6-9-23(22)28(25)13-7-14-30-21-11-10-18(2)19(3)15-21/h4-6,8-11,15,20H,1,7,12-14,16-17H2,2-3H3
SMILES: CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C
Molecular Formula: C25H29N3O2
Molecular Weight: 403.526

1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

CAS No.: 878692-92-3

Cat. No.: VC4202371

Molecular Formula: C25H29N3O2

Molecular Weight: 403.526

* For research use only. Not for human or veterinary use.

1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one - 878692-92-3

Specification

CAS No. 878692-92-3
Molecular Formula C25H29N3O2
Molecular Weight 403.526
IUPAC Name 4-[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Standard InChI InChI=1S/C25H29N3O2/c1-4-12-27-17-20(16-24(27)29)25-26-22-8-5-6-9-23(22)28(25)13-7-14-30-21-11-10-18(2)19(3)15-21/h4-6,8-11,15,20H,1,7,12-14,16-17H2,2-3H3
Standard InChI Key WDLWYFSNEMKGCM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is a polycyclic molecule with the systematic IUPAC name 4-[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one. Its molecular formula is C₂₅H₂₉N₃O₂, corresponding to a molecular weight of 403.526 g/mol. The structure integrates three key moieties:

  • A pyrrolidin-2-one core with an allyl substituent at the N1 position.

  • A benzimidazole ring linked to the pyrrolidinone at the C4 position.

  • A 3-(3,4-dimethylphenoxy)propyl chain attached to the benzimidazole’s N1 atom .

Table 1: Key Identifiers

PropertyValueSource
CAS Number878692-92-3
Molecular FormulaC₂₅H₂₉N₃O₂
Molecular Weight403.526 g/mol
IUPAC Name4-[1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
SMILES NotationCC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C

Stereochemical Considerations

The compound lacks defined stereocenters, as confirmed by its symmetric substituents and planar benzimidazole system . Computational models (e.g., PubChem’s 3D conformer) suggest minimal steric hindrance between the allyl group and phenoxypropyl chain, favoring a low-energy conformation .

Synthesis and Manufacturing

General Synthetic Strategy

Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamines and carbonyl-containing compounds . For this compound, a multi-step approach is hypothesized:

  • Formation of Benzimidazole Core:

    • React o-phenylenediamine with a carboxylic acid derivative (e.g., 3-(3,4-dimethylphenoxy)propanoic acid) under acidic conditions to form the 2-substituted benzimidazole .

  • Alkylation of Benzimidazole:

    • Introduce the 3-(3,4-dimethylphenoxy)propyl chain via nucleophilic substitution using 1-chloro-3-(3,4-dimethylphenoxy)propane.

  • Pyrrolidinone Functionalization:

    • Couple the benzimidazole intermediate with 1-allylpyrrolidin-2-one through Suzuki-Miyaura or Ullmann cross-coupling .

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield Optimization Strategies
1HCl, reflux, 12hUse Dean-Stark trap for water removal
2K₂CO₃, DMF, 80°CMicrowave-assisted synthesis
3Pd(OAc)₂, XPhos, K₃PO₄, dioxaneCatalytic system optimization

Purification and Characterization

Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical confirmation employs:

  • ¹H/¹³C NMR: Peaks for allyl protons (δ 5.1–5.9 ppm), pyrrolidinone carbonyl (δ 172–175 ppm) .

  • HRMS: Molecular ion peak at m/z 403.526.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but computational models predict:

  • LogP: 3.8 ± 0.2 (indicative of moderate lipophilicity) .

  • Aqueous Solubility: <0.1 mg/mL at 25°C (estimated via QSPR) .
    The compound is stable under ambient conditions but may degrade under strong acidic/basic environments due to benzimidazole ring protonation/deprotonation.

Spectroscopic Profiles

  • UV-Vis: λₘₐₓ ≈ 280 nm (π→π* transitions in benzimidazole) .

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) .

ApplicationRationaleSupporting Evidence
Anticancer AgentsBenzimidazoles inhibit tubulin polymerization
AntimicrobialsDisruption of microbial DNA gyrase
Neuroprotective AgentsGPCR-mediated reduction of oxidative stress

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparisons

CompoundStructural DifferenceBioactivity
Ormeloxifene (CID 98941)Chromane instead of benzimidazoleSelective estrogen receptor modulator
2-(Pyrrolidin-2-yl)-1H-benzimidazoleLack of phenoxypropyl chainDopamine D₂ receptor antagonist

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator